Ethyl 2-(4-(methylamino)cyclohexyl)acetate
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Overview
Description
Ethyl 2-(4-(methylamino)cyclohexyl)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in various applications, including perfumes, flavorings, and as solvents in organic reactions . This compound features a cyclohexyl ring substituted with a methylamino group and an ethyl acetate moiety, making it a versatile molecule in organic synthesis.
Preparation Methods
The synthesis of Ethyl 2-(4-(methylamino)cyclohexyl)acetate can be achieved through several routes. One common method involves the reaction of 4-(methylamino)cyclohexanone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 2-(4-(methylamino)cyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides. Common reagents and conditions used in these reactions include acidic or basic hydrolysis for ester cleavage, and Grignard reagents for forming new carbon-carbon bonds.
Scientific Research Applications
Ethyl 2-(4-(methylamino)cyclohexyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme interactions.
Industry: Utilized as a solvent and in the production of fragrances and flavorings.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(methylamino)cyclohexyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The methylamino group may interact with enzymes or receptors, influencing biological activity .
Comparison with Similar Compounds
Ethyl 2-(4-(methylamino)cyclohexyl)acetate can be compared with other similar compounds such as:
Ethyl acetate: A simple ester used widely as a solvent.
Methylamino cyclohexane: Lacks the ester group but shares the cyclohexyl and methylamino functionalities.
Cyclohexyl acetate: Similar ester structure but without the methylamino group
Properties
Molecular Formula |
C11H21NO2 |
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Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl 2-[4-(methylamino)cyclohexyl]acetate |
InChI |
InChI=1S/C11H21NO2/c1-3-14-11(13)8-9-4-6-10(12-2)7-5-9/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
LHOWTCLUPXGHHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)NC |
Origin of Product |
United States |
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